

# structure of (Rac)-BRD0705

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Rac)-BRD0705

Cat. No.: B10819768

[Get Quote](#)

An In-Depth Technical Guide to the Core Structure and Activity of (Rac)-BRD0705

## Introduction

(Rac)-BRD0705 and its constituent enantiomers represent a significant advancement in the selective inhibition of Glycogen Synthase Kinase 3 (GSK3). As a therapeutic target, GSK3 has been implicated in a multitude of diseases, including acute myeloid leukemia (AML), neuropsychiatric disorders like Fragile X syndrome, and cellular self-renewal processes.<sup>[1][2]</sup> However, clinical development of GSK3 inhibitors has been hampered by mechanism-based toxicities, largely attributed to the simultaneous inhibition of its two highly homologous paralogs, GSK3 $\alpha$  and GSK3 $\beta$ , which leads to the activation of the WNT/ $\beta$ -catenin pathway.<sup>[1]</sup> BRD0705 was rationally designed as a paralog-selective inhibitor of GSK3 $\alpha$ , a strategy that successfully decouples the desired kinase inhibition from the problematic  $\beta$ -catenin stabilization.<sup>[1][3]</sup> This guide provides a detailed examination of the structure, quantitative activity, and functional implications of (Rac)-BRD0705 and its active enantiomer.

## Core Chemical Structure and Stereochemistry

(Rac)-BRD0705 is the racemic mixture of two enantiomers based on a pyrazolo[3,4-b]quinolin-5-one scaffold. The stereochemistry at the C4 position is the critical determinant of its biological activity.

- Chemical Name: (4S)-4-ethyl-1,2,4,6,7,8-hexahydro-7,7-dimethyl-4-phenyl-5H-pyrazolo[3,4-b]quinolin-5-one (for the active S-enantiomer, BRD0705)
- Molecular Formula: C<sub>20</sub>H<sub>23</sub>N<sub>3</sub>O

- Molecular Weight: 321.42 g/mol

The racemate and its components are distinguished as follows:

- **(Rac)-BRD0705:** The 1:1 mixture of the (S) and (R) enantiomers. It is described as a less active racemate. (CAS Number: 1597440-03-3)
- BRD0705: The (S)-enantiomer, which is the potent and selective GSK3 $\alpha$  inhibitor. (CAS Number: 2056261-41-5)
- BRD5648: The (R)-enantiomer, which has an inverted stereochemistry at the quaternary center and is considered the inactive enantiomer.

The design of this scaffold was a structure-based effort to exploit a single amino acid difference in the ATP-binding domains of the GSK3 paralogs: a glutamate (Glu196) in GSK3 $\alpha$  versus an aspartate (Asp133) in GSK3 $\beta$ . This "Asp-Glu switch" provides a basis for achieving high paralog selectivity.

## Quantitative Biological Activity

The biological activity of BRD0705 has been extensively characterized, demonstrating potent inhibition of GSK3 $\alpha$  with significant selectivity over GSK3 $\beta$  and the broader kinase. All quantitative data below pertains to the active (S)-enantiomer, BRD0705.

### Table 1: In Vitro Enzymatic Inhibition Data

| Target         | Parameter        | Value        | Selectivity                   | Reference(s) |
|----------------|------------------|--------------|-------------------------------|--------------|
| GSK3 $\alpha$  | IC <sub>50</sub> | 66 nM        | 8-fold vs. GSK3 $\beta$       |              |
| K <sub>d</sub> |                  | 4.8 $\mu$ M  |                               |              |
| GSK3 $\beta$   | IC <sub>50</sub> | 515 nM       |                               |              |
| CDK2           | IC <sub>50</sub> | 6.87 $\mu$ M | 87-fold vs.<br>GSK3 $\alpha$  |              |
| CDK3           | IC <sub>50</sub> | 9.74 $\mu$ M | 123-fold vs.<br>GSK3 $\alpha$ |              |
| CDK5           | IC <sub>50</sub> | 9.20 $\mu$ M | 116-fold vs.<br>GSK3 $\alpha$ |              |

**Table 2: Cellular Activity and In Vivo Dosage**

| Assay / Model                             | Parameter                                  | Value / Dosage              | Cell Line / Animal Model | Reference(s) |
|-------------------------------------------|--------------------------------------------|-----------------------------|--------------------------|--------------|
| Cellular Target Engagement                | Cellular IC <sub>50</sub> (GSK3 $\alpha$ ) | 4.8 $\mu$ M                 | HEK cells                |              |
| Cellular IC <sub>50</sub> (GSK3 $\beta$ ) | >20 $\mu$ M                                | HEK cells                   |                          |              |
| AML Cell Differentiation                  | Effective Concentration                    | 20 $\mu$ M                  | AML cell lines           |              |
| AML Colony Formation                      | Effective Concentration                    | 10 - 40 $\mu$ M             | U937, MOLM13, etc.       |              |
| AML Mouse Model                           | Oral Gavage Dosage                         | 15 - 30 mg/kg (twice daily) | NSG Mice                 |              |

## Mechanism of Action and Signaling Pathways

BRD0705 functions as an ATP-competitive inhibitor that selectively targets the kinase domain of GSK3 $\alpha$ . Its key mechanistic feature is the ability to inhibit GSK3 $\alpha$  without concurrently activating the canonical WNT signaling pathway, a common liability of dual GSK3 $\alpha$ / $\beta$  inhibitors.

## Pathway 1: Canonical WNT/β-Catenin Signaling with Dual GSK3 Inhibition

In the absence of a WNT signal, GSK3 (both  $\alpha$  and  $\beta$  paralogs) phosphorylates  $\beta$ -catenin, marking it for ubiquitination and proteasomal degradation. Dual inhibition of both GSK3 $\alpha$  and GSK3 $\beta$  prevents this phosphorylation, leading to  $\beta$ -catenin stabilization, nuclear translocation, and transcription of WNT target genes, which can have neoplastic potential.

Caption: Canonical WNT pathway showing dual GSK3 inhibitor action.

## Pathway 2: Selective GSK3 $\alpha$ Inhibition by BRD0705 in AML

BRD0705 selectively inhibits GSK3 $\alpha$ . This is sufficient to induce myeloid differentiation in AML cells but is not enough to cause the stabilization and nuclear translocation of  $\beta$ -catenin. This paralog-specific effect allows for a therapeutic window, avoiding the toxicity associated with WNT pathway activation.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of glycogen synthase kinase 3 $\alpha$  corrects pathophysiology in a mouse model of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [structure of (Rac)-BRD0705]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10819768#structure-of-rac-brd0705]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)